molecular formula C3H8N2O B12983243 (E)-1-Aminopropan-2-one oxime CAS No. 2017-90-5

(E)-1-Aminopropan-2-one oxime

Cat. No.: B12983243
CAS No.: 2017-90-5
M. Wt: 88.11 g/mol
InChI Key: RBDWAFZCAZEDON-HWKANZROSA-N
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Description

(E)-1-Aminopropan-2-one oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a C=N-OH functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Aminopropan-2-one oxime can be synthesized through the condensation of 1-aminopropan-2-one with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by acids or bases to facilitate the formation of the oxime bond .

Industrial Production Methods

Industrial production of oximes often involves the use of hydroxylamine derivatives and ketones or aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product. For example, the use of m-CPBA as an oxidant in ethyl acetate enables efficient oxidation of aliphatic amines to oximes with high selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Aminopropan-2-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitriles

    Reduction: Amines

    Substitution: Oxime ethers

Mechanism of Action

The mechanism of action of (E)-1-Aminopropan-2-one oxime involves the formation of a stable oxime bond through the reaction of an aminooxy group with an electrophilic carbonyl group. This reaction is typically catalyzed by nucleophilic catalysts such as aniline . The oxime bond is hydrolytically stable and does not require metal ion catalysts, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Aldoximes: Compounds with the general formula R-CH=N-OH.

    Ketoximes: Compounds with the general formula RR’C=N-OH.

    Oxime Ethers: Compounds with the general formula RR’C=N-O-R.

Uniqueness

(E)-1-Aminopropan-2-one oxime is unique due to its specific structure and reactivity. Unlike aldoximes and ketoximes, it contains an amino group, which can participate in additional reactions, enhancing its versatility in organic synthesis and medicinal chemistry .

Biological Activity

(E)-1-Aminopropan-2-one oxime, an organic compound characterized by its oxime functional group (C=N-OH), has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

H2NC(CH3)=C(OH)=NO\text{H}_2\text{N}-\text{C}(\text{CH}_3)=\text{C}(\text{OH})=\text{N}-\text{O}

The synthesis typically involves the condensation of 1-aminopropan-2-one with hydroxylamine under acidic or basic conditions, facilitating the formation of the oxime bond. This reaction can be optimized in industrial settings to enhance yield and purity .

Medicinal Chemistry Applications

Research indicates that this compound exhibits significant biological activity, particularly as an antidote for organophosphate poisoning. The oxime functional group allows it to react with phosphorylated acetylcholinesterase, reactivating the enzyme and mitigating toxicity .

Key Biological Activities:

  • Antidote for Organophosphate Poisoning : It acts by forming stable oxime bonds with electrophilic carbonyl groups, crucial in toxicology .
  • Intermediates in Drug Development : Its derivatives are explored for their pharmacological properties, contributing to the development of new therapeutic agents .

The mechanism of action of this compound primarily involves nucleophilic attack on electrophilic centers in biological systems. This reactivity is pivotal in various biochemical pathways and therapeutic applications. The formation of stable oxime bonds is facilitated by nucleophilic catalysts, enhancing its utility in drug design .

Research Findings and Case Studies

Several studies have explored the biological activity and potential therapeutic applications of this compound:

  • Anticonvulsant Activity : Research has indicated that compounds derived from this compound exhibit anticonvulsant properties. In a study involving phenoxyacetyl derivatives, several compounds demonstrated significant activity in animal models, suggesting a potential role in epilepsy treatment .
    CompoundActivityModel Tested
    Compound 1ActiveMES Test
    Compound 4Active6 Hz Test
    Compound 11ActiveHippocampal Kindling
  • Toxicological Studies : Safety evaluations have been conducted to assess cytotoxicity and metabolic stability. These studies are crucial for determining the viability of this compound derivatives as therapeutic agents .
  • Pharmacological Screening : Various derivatives have been screened for their interactions with neurotransmitter receptors, revealing potential anxiolytic and antidepressant activities. This highlights the compound's versatility in influencing neurological pathways .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oximes, which also exhibit various biological activities:

Compound NameStructure TypeUnique Features
AldoximesR-CH=N-OHContains aldehyde-derived structures; less reactive than ketoximes.
KetoximesRR’C=N-OHDerived from ketones; generally more stable than aldoximes.
Oxime EthersRR’C=N-O-RFormed from the reaction of oximes with alcohols; useful in organic synthesis.

The unique amino group present in this compound enhances its reactivity compared to traditional aldoximes and ketoximes, allowing it to participate in a broader range of chemical reactions .

Properties

CAS No.

2017-90-5

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

(NE)-N-(1-aminopropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3/b5-3+

InChI Key

RBDWAFZCAZEDON-HWKANZROSA-N

Isomeric SMILES

C/C(=N\O)/CN

Canonical SMILES

CC(=NO)CN

Origin of Product

United States

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